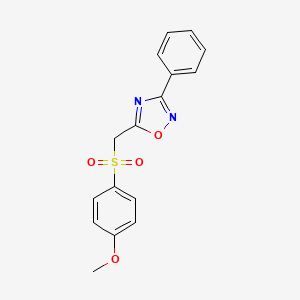

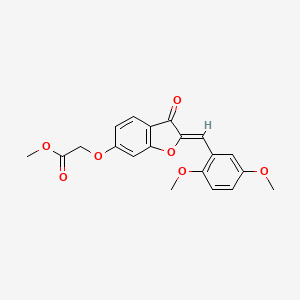

(2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide, also known as MMT, is a synthetic organic compound that has recently been studied for its potential applications in scientific research. MMT is a derivative of acrylamide, a monomer used in the synthesis of polymers, and has been found to have several interesting properties that make it an attractive option for use in a variety of scientific experiments.

Scientific Research Applications

Herbicidal Activity

A series of 2-cyanoacrylates, similar in structure to the compound of interest, have been synthesized and evaluated for their herbicidal activities. These compounds act as herbicidal inhibitors of PSII electron transport, displaying significant effectiveness in controlling unwanted vegetation. A notable example from this class, (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, demonstrated exceptional herbicidal activity at doses as low as 75 g/ha. The presence of a suitable substituent at the 3-position of the acrylate moiety was found to be crucial for enhancing the herbicidal potency, marking these 2-cyanoacrylates as a novel class of herbicides with activities comparable to existing analogs containing chloropyridyl or chlorophenyl groups (Wang, Li, Li, & Huang, 2004).

Solar Cell Applications

Research into organic sensitizers for solar cell applications has identified functionalized unsymmetrical organic sensitizers, which include a structure similar to the compound , as promising candidates. These sensitizers, when anchored onto TiO2 film, have shown unprecedented incident photon to current conversion efficiencies, reaching up to 91%. The photovoltaic performance of these sensitizers, evaluated under standard AM 1.5 sunlight, revealed impressive overall conversion efficiencies, highlighting the potential of cyanoacrylic acid derivatives in enhancing solar cell technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Organic Synthesis and Chemical Reactivity

The compound and its analogs have been extensively studied for their reactivity and potential in synthesizing a wide range of organic molecules. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and its structure determination through NMR and X-ray diffraction showcases the versatility of such compounds in organic synthesis. These findings contribute to a deeper understanding of the structural and electronic properties of acrylamide derivatives, which can be leveraged in designing new molecules with desired functionalities (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).

properties

IUPAC Name |

(E)-2-cyano-3-(4-methylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-3-5-12(6-4-10)7-13(8-16)14(19)18-15-17-11(2)9-20-15/h3-7,9H,1-2H3,(H,17,18,19)/b13-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYHJCOVCCWGSI-NTUHNPAUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754654.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)

![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)

![N-(furan-2-ylmethyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2754669.png)

![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2754670.png)

![7-[(2-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2754671.png)

![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)

![(Z)-methyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754676.png)